Computed Lipophilicity (XLogP3) and Molecular Weight: Positioning in CNS Drug Space
The computed XLogP3 value for 4-(difluoromethoxymethyl)piperidine is 1.3 [1], placing it within the optimal lipophilicity range (1-3) for CNS drug candidates according to the CNS MPO (Multiparameter Optimization) score [2]. This is a critical differentiation point when compared to the more lipophilic isomer 2-(difluoromethoxymethyl)piperidine (XLogP3: 1.5) and the less lipophilic 4-(difluoromethoxy)piperidine (XLogP3: 1.2) . The difference of 0.2-0.3 logP units can significantly impact blood-brain barrier penetration and off-target promiscuity [2].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 2-(Difluoromethoxymethyl)piperidine (XLogP3 = 1.5); 4-(Difluoromethoxy)piperidine (XLogP3 = 1.2) |
| Quantified Difference | 0.2 - 0.3 logP units lower/higher than comparators |
| Conditions | Computed value (PubChem XLogP3 algorithm) |
Why This Matters
For CNS drug discovery programs, the lipophilicity of a building block directly impacts the final compound's ADME properties, making 4-(difluoromethoxymethyl)piperidine a more balanced starting point than its more lipophilic isomer.
- [1] Kuujia. (2025). Cas no 1601123-07-2 (4-Difluoromethoxymethyl-piperidine). View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. View Source
